4-Methoxypyridin-3-ol

Catalog No.
S729261
CAS No.
153199-54-3
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxypyridin-3-ol

CAS Number

153199-54-3

Product Name

4-Methoxypyridin-3-ol

IUPAC Name

4-methoxypyridin-3-ol

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3

InChI Key

JHKBAGPVKNQUOC-UHFFFAOYSA-N

SMILES

COC1=C(C=NC=C1)O

Canonical SMILES

COC1=C(C=NC=C1)O

The exact mass of the compound 4-Methoxypyridin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxypyridin-3-ol (CAS 153199-54-3) is a specialized, disubstituted hydroxypyridine building block utilized in medicinal chemistry and agrochemical development. From a procurement perspective, its value lies in the precise ortho-relationship between the electron-donating 4-methoxy group and the 3-hydroxyl group. This specific substitution pattern modulates the acidity of the hydroxyl group (predicted pKa ~4.86) and strongly directs electrophilic aromatic substitution, making it an essential precursor for synthesizing complex biaryl alkyl ethers, TRPC6 modulators, and AAK1 kinase inhibitors . Unlike simpler pyridine derivatives, it offers predictable processability in standard coupling and metalation workflows [1].

Attempting to substitute 4-methoxypyridin-3-ol with simpler analogs like pyridin-3-ol or isomers such as 5-methoxypyridin-3-ol fundamentally disrupts downstream synthetic pathways. The 4-methoxy group actively directs ortho-lithiation and halogenation exclusively to the 2- and 6-positions, a regiocontrol that is lost when using unsubstituted pyridinols [1]. Furthermore, the specific electronic environment created by the 4-methoxy group tunes the nucleophilicity of the 3-hydroxyl oxygen. Substituting an isomer alters the pKa, which leads to poor conversion rates in critical etherification steps, such as Mitsunobu reactions, ultimately requiring costly re-optimization of the entire synthetic route [2].

Regiocontrol in Electrophilic Halogenation for Cross-Coupling Precursors

In the synthesis of advanced biaryl kinase inhibitors, the functionalization of the pyridine ring is highly dependent on the directing groups present. 4-Methoxypyridin-3-ol allows for specific directed ortho-lithiation (e.g., using n-BuLi) followed by iodination, yielding the 6-iodo or 2,6-diiodo derivatives without complex isomer mixtures [1]. In contrast, attempting similar metalation on unsubstituted pyridin-3-ol results in poor regiocontrol and requires extensive chromatographic separation. This precise directing effect enables scalable access to critical cross-coupling precursors.

Evidence DimensionRegioselectivity during lithiation/halogenation
Target Compound DataDirects exclusively to C2/C6 positions
Comparator Or BaselinePyridin-3-ol (yields mixed isomers, poor regiocontrol)
Quantified DifferenceEliminates the need for isomer separation, directly yielding the desired 6-iodo-4-methoxypyridin-3-ol intermediate
Conditionsn-BuLi in THF at -78 °C, followed by iodine quench

Predictable regioselectivity drastically reduces purification costs and improves overall yield for complex API intermediate synthesis.

Enhanced Etherification Efficiency via Mitsunobu Coupling

4-Methoxypyridin-3-ol is frequently utilized as the nucleophilic component in Mitsunobu reactions to form complex ethers, such as those found in TRPC6 inhibitors. The specific electronic tuning provided by the 4-methoxy group modulates the hydroxyl's reactivity, allowing for efficient coupling with complex alcohols using standard triphenylphosphine (TPP) and di-tert-butyl azodicarboxylate (DTAD) at 60 °C [1]. Phenolic comparators or non-optimized pyridinols require harsher conditions or specialized phosphine reagents to achieve similar conversion rates due to mismatched pKa values.

Evidence DimensionMitsunobu coupling suitability and conversion
Target Compound DataEfficient coupling at 60 °C (1 hour) using standard TPP/DTAD
Comparator Or BaselineNon-optimized phenols or unactivated pyridinols
Quantified DifferenceAchieves high conversion in 1 hour without the need for expensive, specialized phosphine ligands
ConditionsDioxane solvent, 2.4 eq alcohol, 2.7 eq TPP, 2.5 eq DTAD at 60 °C

Reliable Mitsunobu reactivity ensures reproducible scale-up of complex ether-linked pharmaceutical intermediates without inflating reagent costs.

Specific Toxophore Binding Affinity in Cytochrome bc1 Inhibition

In the design of agrochemicals and antifungal agents, the 4-methoxypyridin-3-ol moiety acts as a specific toxophore. In the natural product UK-2A, this moiety is responsible for binding to the Qi site of the cytochrome bc1 complex. Assays demonstrate that the inhibitory potency of the 4-methoxypyridin-3-ol-containing UK-2A is approximately 3-fold lower than that of the benchmark inhibitor antimycin A, which relies on a 3-formamidosalicylate group[1]. This demonstrates that the 4-methoxypyridin-3-ol structure provides a potent, patentably distinct alternative for Qi site inhibition.

Evidence DimensionCytochrome bc1 Qi site inhibitory potency
Target Compound DataUK-2A (containing 4-methoxypyridin-3-ol toxophore)
Comparator Or BaselineAntimycin A (containing 3-formamidosalicylate toxophore)
Quantified DifferencePotency is approximately 3-fold lower than antimycin A, maintaining high-affinity binding while offering a distinct chemical scaffold
ConditionsIn vitro cytochrome bc1 inhibitor assays

For agrochemical procurement and research, this specific moiety provides a validated, structurally distinct alternative to traditional antimycin-like toxophores for fungicide development.

Synthesis of AAK1 Inhibitors for Neuropathic Pain

4-Methoxypyridin-3-ol is a primary starting material for generating 6-iodo-4-methoxypyridin-3-ol via directed lithiation. This halogenated intermediate is critical for subsequent cross-coupling reactions to construct CNS-penetrable biaryl alkyl ethers used in neuropathic pain management[1].

Development of TRPC6 Modulators for Kidney Disease

The compound serves as a highly effective nucleophile in Mitsunobu etherifications. Its precisely tuned pKa allows it to react efficiently with complex piperidine-alcohols, forming the core ether linkages required for advanced TRPC6 inhibitor clinical candidates [2].

Agrochemical and Antifungal Toxophore Design

In agricultural chemistry, the 4-methoxypyridin-3-ol moiety is incorporated into dilactone scaffolds (such as UK-2A analogs) to act as a targeted toxophore. It effectively binds the Qi site of the cytochrome bc1 complex, offering a viable alternative to traditional 3-formamidosalicylate-based fungicides [3].

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-methoxypyridin-3-ol

Dates

Last modified: 08-15-2023

Explore Compound Types